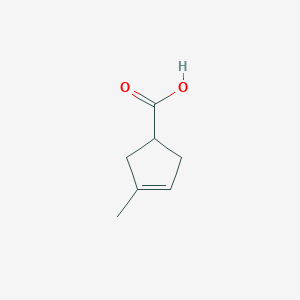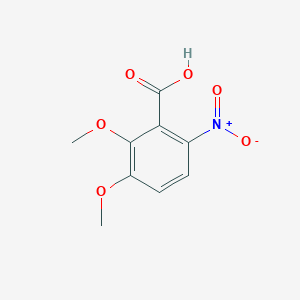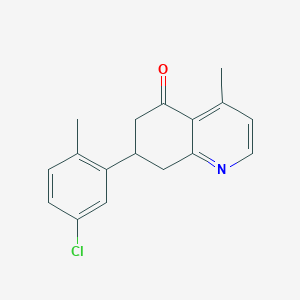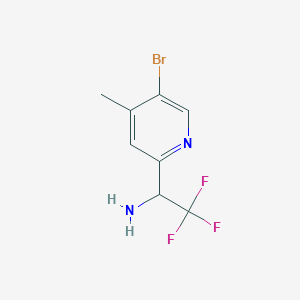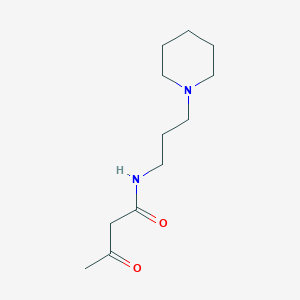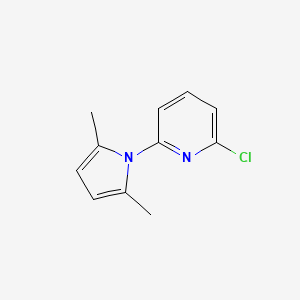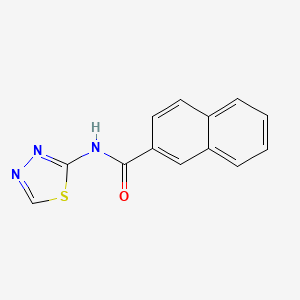![molecular formula C12H19N3O2 B8559714 tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B8559714.png)
tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a pyridin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(aminomethyl)pyridin-2-yl)methylcarbamate can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with tert-butyl carbamate. The reaction typically requires the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Another method involves the use of tert-butyl [(3-chloro-5,6-dicyanopyrazin-2-yl)oxy]carbamate as an activator of the pyridine ring and a two-electron oxidizer . This method allows for the direct functionalization of the pyridine ring, leading to the formation of the desired carbamate compound.
Industrial Production Methods
Industrial production of tert-butyl (3-(aminomethyl)pyridin-2-yl)methylcarbamate may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Applications De Recherche Scientifique
tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (3-(aminomethyl)pyridin-2-yl)methylcarbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of the target protein. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (2-amino-3-pyridinyl)methylcarbamate: Similar structure but with different substitution pattern on the pyridine ring.
Tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate: Contains additional chloro and dimethoxymethyl groups.
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Contains cyano and dimethyl groups instead of aminomethyl.
Uniqueness
tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Propriétés
Formule moléculaire |
C12H19N3O2 |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
tert-butyl N-[[3-(aminomethyl)pyridin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-10-9(7-13)5-4-6-14-10/h4-6H,7-8,13H2,1-3H3,(H,15,16) |
Clé InChI |
YZZBBOFJLVQKOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=C(C=CC=N1)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
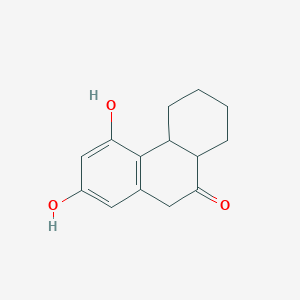
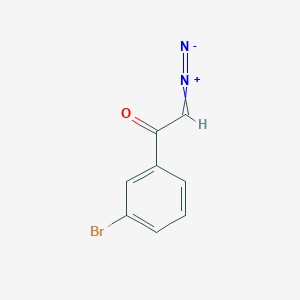
![Thieno[2,3-b]quinoline-4-carboxylic acid, methyl ester](/img/structure/B8559640.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-methylacetamide](/img/structure/B8559646.png)
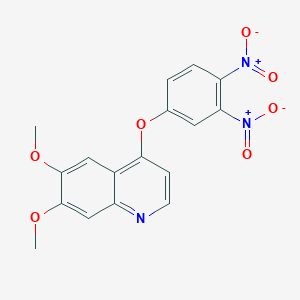
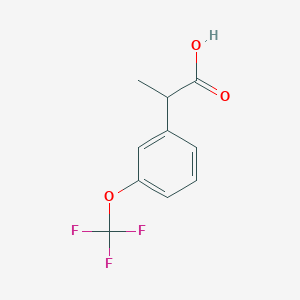
![2-{4-[(1-cyclobutylpiperidin-4-yl)oxy]phenyl}-8-methoxyquinazolin-4(3H)-one](/img/structure/B8559673.png)
